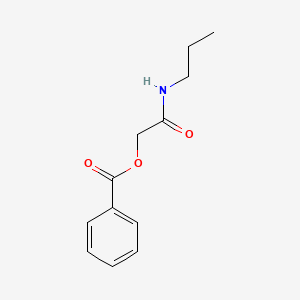
Benzoic acid propylcarbamoylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid propylcarbamoylmethyl ester is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly found in various natural and synthetic products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid propylcarbamoylmethyl ester typically involves the esterification of benzoic acid with propylcarbamoylmethyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can further enhance the reaction efficiency. The product is then purified through distillation or recrystallization to obtain a high-purity ester.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Benzoic acid propylcarbamoylmethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and other oxidation products.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: Benzoic acid and propylcarbamoylmethyl alcohol.
Oxidation: Benzoic acid and other oxidation products.
Reduction: Corresponding alcohols.
Scientific Research Applications
Benzoic acid propylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other esters and derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of benzoic acid propylcarbamoylmethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzoic acid and propylcarbamoylmethyl alcohol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Comparison with Similar Compounds
Benzoic acid propylcarbamoylmethyl ester can be compared with other esters derived from benzoic acid, such as:
Methyl benzoate: Known for its pleasant fragrance and used in perfumes and flavorings.
Ethyl benzoate: Used in the fragrance industry and as a solvent.
Butyl benzoate: Employed as a plasticizer and in the production of synthetic resins.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
106231-51-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
[2-oxo-2-(propylamino)ethyl] benzoate |
InChI |
InChI=1S/C12H15NO3/c1-2-8-13-11(14)9-16-12(15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
OLCZSUFMDPGDIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















